molecular formula C16H26O B094564 4-decan-2-ylphenol CAS No. 17408-59-2

4-decan-2-ylphenol

Cat. No.: B094564
CAS No.: 17408-59-2
M. Wt: 234.38 g/mol
InChI Key: CIIDOZQHEPMZIR-UHFFFAOYSA-N
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Description

4-Decan-2-ylphenol is a phenolic compound featuring a branched decyl (C10) alkyl chain at the para position of the phenol ring. Phenolic compounds with long alkyl chains are known for their antimicrobial properties and use in industrial formulations, though direct references to 4-decan-2-ylphenol in the provided sources are lacking.

Properties

CAS No.

17408-59-2

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

4-decan-2-ylphenol

InChI

InChI=1S/C16H26O/c1-3-4-5-6-7-8-9-14(2)15-10-12-16(17)13-11-15/h10-14,17H,3-9H2,1-2H3

InChI Key

CIIDOZQHEPMZIR-UHFFFAOYSA-N

SMILES

CCCCCCCCC(C)C1=CC=C(C=C1)O

Canonical SMILES

CCCCCCCCC(C)C1=CC=C(C=C1)O

Other CAS No.

17408-59-2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-decan-2-ylphenol typically involves the alkylation of phenol with 1-methylnonene. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions to ensure the selective formation of the para-substituted product .

Industrial Production Methods: In industrial settings, the production of 4-decan-2-ylphenol is scaled up using continuous flow reactors. The process involves the continuous feeding of phenol and 1-methylnonene into the reactor, along with the acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 4-decan-2-ylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-decan-2-ylphenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-decan-2-ylphenol primarily involves its interaction with biological membranes and proteins. It acts as an endocrine disruptor by mimicking the action of natural hormones, particularly estrogen. This interaction occurs through binding to estrogen receptors, leading to altered gene expression and disruption of normal hormonal functions .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Substituent(s) CAS Number Key Applications
4-Decan-2-ylphenol C₁₆H₂₆O 234.38* Para-position branched decyl chain N/A Hypothetical: Surfactants, resins
Bisphenol A C₁₅H₁₆O₂ 228.29 Two phenol rings linked by isopropylidene 80-05-7 Polycarbonate plastics, epoxy resins
2-Morpholinophenol C₁₀H₁₃NO₂ 179.22 Morpholine group at ortho position 41536-44-1 Pharmaceuticals, fine chemicals
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol C₁₅H₁₆O₂ 228.29 Two para-hydroxyphenyl groups 60112-98-3 Polymer intermediates

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The decan-2-yl group in 4-decan-2-ylphenol likely confers high hydrophobicity, making it more lipophilic than Bisphenol A (logP ~3.3) or 2-Morpholinophenol (logP ~1.5, estimated) . This property could enhance its utility in nonpolar formulations.
  • Reactivity: Bisphenol A’s isopropylidene bridge enables polymerization, whereas 4-decan-2-ylphenol’s alkyl chain may limit cross-linking but improve compatibility with hydrophobic matrices .
  • Solubility: The morpholine group in 2-Morpholinophenol introduces polarity and hydrogen-bonding capacity, increasing water solubility compared to alkyl-substituted phenols .

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